molecular formula C8H10O2 B181637 2-Hydroxy-5-methylbenzyl alcohol CAS No. 4383-07-7

2-Hydroxy-5-methylbenzyl alcohol

Cat. No.: B181637
CAS No.: 4383-07-7
M. Wt: 138.16 g/mol
InChI Key: ZUVDVLYXIZFDRM-UHFFFAOYSA-N
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Description

Scientific Research Applications

2-Hydroxy-5-methylbenzyl alcohol has diverse applications in scientific research:

Safety and Hazards

2-Hydroxy-5-methylbenzyl alcohol is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye damage, and specific target organ toxicity . It is recommended to avoid contact with skin and eyes, and to avoid ingestion and inhalation .

Biochemical Analysis

Biochemical Properties

They can undergo oxidation, reduction, and substitution reactions, which can lead to the formation of various other compounds

Cellular Effects

The cellular effects of 2-Hydroxy-5-methylbenzyl alcohol are not well-studied. Benzyl alcohol, a related compound, has been shown to have various effects on cells. It can influence cell function, impact cell signaling pathways, and affect gene expression

Molecular Mechanism

It’s known that benzyl alcohol derivatives can undergo various chemical reactions, including oxidation and substitution . These reactions can lead to changes in the structure of the compound, which could potentially influence its interactions with biomolecules and its overall effects at the molecular level.

Metabolic Pathways

Benzyl alcohol, a related compound, is known to be metabolized via the catechol ortho-pathway in certain bacteria

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-5-methylbenzyl alcohol can be synthesized through several methods. One common method involves the reaction of 2-hydroxy-5-methylbenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol. The reaction typically proceeds at room temperature and yields the desired alcohol product .

Another method involves the use of 2-tert-butyl-para-cresol and paraformaldehyde as raw materials, with ethylene glycol dimethyl ether and xylene as mixed solvents. The reaction is carried out at 150°C for 20 hours, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-methylbenzyl alcohol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-hydroxy-5-methylbenzaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to form 2-hydroxy-5-methylbenzylamine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: PCC or KMnO4 in an organic solvent like dichloromethane (DCM) or acetone.

    Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

    Substitution: Various nucleophiles such as halides, amines, or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: 2-Hydroxy-5-methylbenzaldehyde.

    Reduction: 2-Hydroxy-5-methylbenzylamine.

    Substitution: Depending on the nucleophile, products like 2-hydroxy-5-methylbenzyl chloride, 2-hydroxy-5-methylbenzylamine, or 2-hydroxy-5-methylbenzylthiol.

Comparison with Similar Compounds

2-Hydroxy-5-methylbenzyl alcohol can be compared with other similar compounds, such as:

    Benzyl Alcohol: Lacks the hydroxyl and methyl substitutions on the benzene ring, resulting in different chemical properties and reactivity.

    2-Hydroxybenzyl Alcohol: Similar structure but without the methyl group, leading to variations in its physical and chemical properties.

    5-Methylsalicylic Acid: Contains a carboxyl group instead of a hydroxyl group, resulting in different reactivity and applications.

Properties

IUPAC Name

2-(hydroxymethyl)-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-6-2-3-8(10)7(4-6)5-9/h2-4,9-10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUVDVLYXIZFDRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70292778
Record name 2-(Hydroxymethyl)-4-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70292778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4383-07-7
Record name 2-Hydroxy-5-methylbenzyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004383077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4383-07-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85475
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Hydroxymethyl)-4-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70292778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-HYDROXY-5-METHYLBENZYL ALCOHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19A102730X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of 4.80 g of 4-fluoro-2-hydroxybenzoic acid in 100 ml of tetrahydrofuran is added dropwise at 0° C. to the suspension of 5.29 g of lithium aluminium hydride in 150 ml of tetrahydrofuran and stirred over 2 hours. The reaction mixture is admixed dropwise successively with 6 ml of water, 6 ml of 15% NaOH and 24 ml of water, and stirred over 1 hour. The mixture is filtered and the filtrate is concentrated by evaporation. The crude title compound is obtained as a red-orange oil from the residue. Rf=0.20 (1:1 EtOAc-heptane); Rt=2.47.
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
5.29 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
reactant
Reaction Step Three
Name
Quantity
24 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a suspension of LiAlH4 (2.5 g, 66 mmol) LiAlH4 in freshly distilled THF (8 ml) at 0° C. under argon, was added dropwise with stirring a solution of 5-methylsalicylic acid (5 g, 33 mmol) in freshly distilled THF (80 ml). Addition was complete in 0.75 hours and the reaction stirred at ambient temperature overnight. Careful addition of water (5 ml) was followed by the addition of ice (10 ml) and concentrated HCl (1 ml). The solvent was decanted and the residue treated with ethyl ether and ice water. The pH of the mixture was adjusted to pH 1 with concentrated HCl and the organic layer combined with the decanted solvent, washed with brine, dried (MgSO4) and evaporated. The residue was subjected to chromatography (eluant: ethyl ether/hexane) to give 2-hydroxymethyl-4-methylphenol as a white solid (3.1 g, 68%).
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-5-methylbenzyl alcohol
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2-Hydroxy-5-methylbenzyl alcohol
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Reactant of Route 6
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2-Hydroxy-5-methylbenzyl alcohol
Customer
Q & A

Q1: How does 2-hydroxy-5-methylbenzyl alcohol react with the germanium compounds described in the research?

A1: The research paper [] describes how this compound reacts with either a cyclic germanium(IV) tetraoxidogermocane (compound 2 in the study) or its precursor, the germanium(II) 2-tert-butyl-4-methyl-6-(oxidomethyl)phenolate (compound 1). This reaction yields a spirocyclic monoorgano dioxagermine, denoted as compound 3 in the study. Interestingly, the reaction proceeds regardless of whether the alcohol is added to the germylene (1) or the germocane (2), suggesting that the germocane is an intermediate in the formation of the final spirocyclic product. This highlights the reactivity of both germanium(II) and germanium(IV) species towards the alcohol.

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